Product packaging for 1,8-Dioxacycloheptadecan-9-one(Cat. No.:CAS No. 1725-01-5)

1,8-Dioxacycloheptadecan-9-one

Cat. No.: B159281
CAS No.: 1725-01-5
M. Wt: 256.38 g/mol
InChI Key: MZLRFHKWWCSGHB-UHFFFAOYSA-N
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Description

Significance of Macrocyclic Lactones in Contemporary Chemical Research

Macrocyclic lactones are a significant class of compounds in modern chemical research due to their diverse applications and interesting biological activities. cabidigitallibrary.orgacs.org Originally derived from natural sources like soil microorganisms, these compounds are now widely synthesized and modified in laboratories to enhance their properties. acs.orgsemanticscholar.org

In the realm of materials science and fragrance chemistry, macrocyclic lactones are highly valued for their characteristic musk odors, making them essential components in the perfume and flavor industries. acs.org Their large, flexible ring structures often impart unique and desirable scent profiles.

Furthermore, many macrocyclic lactones exhibit potent biological activities. They form the basis for a major class of antiparasitic drugs used in both veterinary and human medicine to treat infections by helminths and ectoparasites. cabidigitallibrary.orgresearchgate.net Their mode of action often involves targeting specific ion channels in the nervous systems of invertebrates. researchgate.net The persistent and broad-spectrum nature of some macrocyclic lactones has also led to their use in agriculture as pesticides. semanticscholar.orgapvma.gov.au The continuous discovery of new macrocyclic lactones and the development of novel synthetic routes to access these complex molecules remain active areas of chemical research. acs.org

Structural Classification and Unique Features of 1,8-Dioxacycloheptadecan-9-one within the Macrolactone Family

This compound belongs to the family of macrocyclic lactones, specifically a dilactone, meaning its cyclic structure contains two ether linkages in addition to the ester functional group. Its molecular formula is C15H28O3. nih.govepa.gov The structure consists of a 17-membered ring, which includes fifteen carbon atoms and two oxygen atoms, one of which is part of the lactone group. nih.govmolport.com

A key feature that distinguishes this compound is the specific placement of the two oxygen atoms within the macrocycle at positions 1 and 8, and the ketone of the lactone group at position 9. nih.gov This arrangement of heteroatoms influences the molecule's conformation and, consequently, its physical and chemical properties.

Compared to other macrocyclic lactones, such as the structurally similar 1,7-Dioxacycloheptadecan-8-one, the positioning of the ether oxygen and the carbonyl group can lead to differences in properties like odor profile and biological activity. nih.govgoogleapis.com The molecule is achiral, meaning it does not have a non-superimposable mirror image. ncats.io

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C15H28O3 nih.gov
Molecular Weight 256.38 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 1725-01-5 nih.govalfa-chemistry.com
Appearance Colorless to pale yellow clear viscous liquid (estimated) alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O3 B159281 1,8-Dioxacycloheptadecan-9-one CAS No. 1725-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dioxacycloheptadecan-9-one
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InChI

InChI=1S/C15H28O3/c16-15-11-7-3-1-2-4-8-12-17-13-9-5-6-10-14-18-15/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRFHKWWCSGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCOCCCCCCOC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5051789
Record name 1,8-Dioxacycloheptadecan-9-one
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Molecular Weight

256.38 g/mol
Source PubChem
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CAS No.

1725-01-5
Record name 1,8-Dioxacycloheptadecan-9-one
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Advanced Synthetic Methodologies for 1,8 Dioxacycloheptadecan 9 One and Analogous Macrocyclic Lactones

Cyclization Strategies in Macrocyclic Lactone Synthesis

The cornerstone of macrocyclic lactone synthesis lies in the crucial ring-closing step. Various cyclization strategies have been devised, each with its own set of advantages and limitations. These methods leverage different types of chemical transformations to facilitate the intramolecular formation of the ester bond that defines the lactone ring.

Ring-Closing Metathesis (RCM) Approaches and Catalysis

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated macrocycles, including lactones. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene substrate, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum, to form a cyclic alkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The functional group tolerance of modern RCM catalysts allows for their application in the synthesis of structurally complex molecules. wikipedia.org

The choice of catalyst is crucial for the success of RCM in macrocyclization. The development of well-defined catalysts, such as those pioneered by Grubbs and Schrock, has significantly expanded the scope of this methodology. organic-chemistry.org For the synthesis of large-ring lactones, second-generation Grubbs catalysts are often employed due to their high activity. organic-chemistry.org More recently, tungsten-based alkylidene catalysts have been shown to provide high Z-selectivity in macrocyclic RCM, which can be a significant advantage in the synthesis of specific natural products. nih.gov

A key challenge in RCM for macrocyclization is minimizing competing intermolecular oligomerization. This is typically addressed by conducting the reaction under high dilution conditions. mdpi.com However, recent advancements have focused on developing highly selective catalysts that can favor intramolecular RCM even at higher concentrations. For instance, latent sulfur-chelated ruthenium iodide benzylidenes have demonstrated high substrate selectivity, enabling the synthesis of 13- to 22-membered lactones in good yields. wiley.comwiley.com One-pot cyclization/reduction sequences have also been developed, providing a streamlined approach to saturated macrocyclic lactones. wiley.com

Table 1: Selected Catalysts and Conditions for RCM in Macrocyclic Lactone Synthesis

Catalyst TypePrecursor SubstrateRing SizeKey Features
Grubbs' 2nd Gen.Diene ester20-21Forms E/Z mixtures
Tungsten AlkylideneDiene ester16High Z-selectivity
Sulfur-Chelated RuDiene ester13-22High selectivity at higher concentrations

Intramolecular Esterification and Macrolactonization Techniques

The direct intramolecular esterification of a hydroxy acid, often referred to as macrolactonization, is a fundamental and widely used strategy for the synthesis of macrocyclic lactones. numberanalytics.com This approach involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the distal hydroxyl group. numberanalytics.com A variety of classical and modern methods have been developed to achieve this transformation efficiently.

Classical macrolactonization methods often rely on stoichiometric activating agents. Some of the most well-established techniques include:

Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which is then cyclized in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). acs.orgsnnu.edu.cn

Shiina Macrolactonization: This technique employs 2-methyl-6-nitrobenzoic anhydride (MNBA) as the activating agent. snnu.edu.cn

Corey-Nicolaou Macrolactonization: This method uses 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) for activation. snnu.edu.cn

Steglich Esterification: This approach utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of DMAP. nih.govorganic-chemistry.org

Mukaiyama Macrolactonization: This method employs a 2-halo-1-methylpyridinium salt as the activating reagent. snnu.edu.cn

Modern advancements in macrolactonization have focused on the development of catalytic methods to improve efficiency and reduce waste. These include the use of Lewis acids, transition metals, and organocatalysts to promote the cyclization. thieme-connect.com For instance, hafnium(IV) catalysts have been shown to be effective in the direct macrolactonization of seco acids. Supramolecular strategies, where non-covalent interactions are used to pre-organize the hydroxy acid substrate for cyclization, have also emerged as a promising approach. chemrxiv.org

Table 2: Comparison of Classical Macrolactonization Methods

MethodActivating AgentKey Features
Yamaguchi2,4,6-Trichlorobenzoyl chlorideForms a mixed anhydride
Shiina2-Methyl-6-nitrobenzoic anhydride (MNBA)Effective for a range of ring sizes
Corey-Nicolaou2,2'-Dipyridyl disulfide / PPh3Mild reaction conditions
SteglichCarbodiimide (e.g., DCC) / DMAPWidely used, mild conditions
Mukaiyama2-Halo-1-methylpyridinium saltGood for sterically hindered substrates

Dehydrogenative Lactonization via Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of unactivated C-H bonds, and this has been extended to the synthesis of lactones. researchgate.netacs.org Dehydrogenative lactonization involves the intramolecular coupling of a C-H bond with a carboxylic acid, facilitated by a palladium catalyst. This approach offers a highly atom-economical route to lactones, as it avoids the need for pre-functionalization of the carbon skeleton.

The key to successful C-H activation is often the use of a directing group, which positions the palladium catalyst in proximity to the desired C-H bond. nih.gov For the synthesis of macrocyclic lactones, this typically involves the activation of an allylic C(sp³)–H bond. acs.org The use of bifunctional ligands, which can both coordinate to the palladium center and interact with the substrate, has been instrumental in achieving high levels of selectivity in these transformations. nih.gov For example, mono-N-protected amino acid (MPAA) ligands have been successfully employed in palladium-catalyzed enantioselective C-H lactonization reactions. snnu.edu.cn

The reaction mechanism is thought to proceed through a palladacycle intermediate, formed via C-H activation. acs.org Subsequent steps can involve oxidative addition and reductive elimination, depending on the specific catalytic cycle. These methods have demonstrated the ability to form macrocyclic lactones, offering a novel and efficient disconnection in retrosynthetic analysis. acs.org

Polymer-Supported Synthesis for Macrocyclization

Polymer-supported synthesis offers several advantages for the preparation of macrocyclic compounds, including simplified purification and the potential for automation. rsc.org In the context of macrocyclic lactone synthesis, a hydroxy acid can be attached to a solid support, such as Merrifield beads. rsc.org The cyclization is then performed on the polymer-bound substrate, after which the desired macrocycle is cleaved from the support.

This approach can be particularly effective in minimizing intermolecular side reactions, as the reactive sites are isolated from each other on the polymer matrix. A study has shown that the treatment of polymer-supported ω-hydroxyalkanoic acids with a catalytic amount of di-n-butyltin oxide can lead to the formation of cyclic oligomers, with the cyclic monomer being the major product for larger ring sizes (15 or more atoms). rsc.org This method has also been successfully applied to more complex substrates, including those assembled on the solid support using techniques like olefin metathesis. rsc.org The use of polymer-supported reagents and scavengers can further streamline the synthesis by eliminating the need for traditional chromatographic purification steps. cam.ac.uk

Cyclo-Depolymerization of Olefin-Containing Polyesters

An innovative approach to the synthesis of macrocyclic lactones involves the cyclo-depolymerization of olefin-containing polyesters. google.comwipo.int This method starts with the formation of a linear polyester (B1180765) that contains olefinic functionalities. The polyester is then subjected to a depolymerization reaction, which cleaves the polymer chain into fragments that can undergo intramolecular cyclization to form the desired macrocyclic lactone. google.com

The depolymerization can be achieved through two main pathways:

Transesterification: The polyester is heated in the presence of a transesterification catalyst, such as a Lewis acid (e.g., titanium tetra-alkoxides), to cleave the ester bonds. google.com

Metathesis: An olefin metathesis catalyst is used to cleave the olefinic bonds within the polymer backbone. wipo.int

A key feature of this process is the concomitant removal of the macrocyclic lactone from the reaction mixture as it is formed, for example, by distillation. google.com This shifts the equilibrium towards the formation of more of the cyclic product. This strategy has been successfully applied to the preparation of macrocyclic lactones with 14 to 17 carbon atoms in the ring, which are valued in the fragrance industry. wipo.intwipo.intgoogle.com

Acid-Catalyzed Self-Condensation Methods

The self-condensation of a hydroxy acid to form a lactone can also be achieved under acidic conditions. nih.gov This is a classical method of esterification, where a proton source catalyzes the reaction between the carboxylic acid and the alcohol functionalities within the same molecule. youtube.comlibretexts.org The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group. masterorganicchemistry.com

While this method is straightforward, it is a reversible reaction, and driving the equilibrium towards the lactone product can be challenging, especially for the formation of large rings where entropic factors are unfavorable. libretexts.org High dilution conditions are typically required to favor intramolecular cyclization over intermolecular polymerization. Common acid catalysts used for this purpose include mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid. nih.govcore.ac.uk Although more commonly applied to the formation of smaller lactone rings, the principles of acid-catalyzed intramolecular esterification are applicable to the synthesis of macrocyclic lactones from the corresponding long-chain hydroxy acids.

Precursor Chemistry and Functional Group Interconversions

The successful synthesis of a macrocyclic lactone is critically dependent on the careful design and preparation of its linear precursor. This involves strategic placement of functional groups that will ultimately participate in the ring-closing reaction, as well as any other functionalities that need to be carried through the synthesis. Functional group interconversion (FGI) is a fundamental concept in this context, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps. numberanalytics.com

A common precursor for a macrolactone is a ω-hydroxy acid. The synthesis of these precursors can be achieved through various means. For example, renewable resources like olive oil can be utilized to produce azelaic acid, which can then be coupled with different alkenols to furnish substrates for macrocyclization. nih.govresearchgate.netacs.org This approach highlights the use of biomass as a sustainable starting material for complex molecules. The process typically involves hydrolysis of the triglyceride, followed by oxidative cleavage of the unsaturated fatty acids to yield dicarboxylic acids. These can then be selectively esterified at one end, leaving a free carboxylic acid for later coupling or modification.

Homologation, the extension of a carbon chain by a single or multiple carbon unit, is another key strategy in precursor synthesis. researchgate.net This allows for the precise adjustment of the chain length to achieve the desired ring size in the final macrocycle. For instance, a two-carbon homologation of a cyclic lactol can be a key step in building the carbon skeleton of a complex macrolide. researchgate.net

Functional group interconversions are essential for unmasking the reactive groups at the appropriate stage of the synthesis. numberanalytics.com For example, a protected alcohol can be deprotected to reveal the hydroxyl group needed for macrolactonization. Similarly, an alkene can be introduced into the precursor chain to serve as a handle for a ring-closing metathesis reaction. The strategic use of protecting groups is paramount to prevent unwanted side reactions and to ensure that the desired cyclization occurs. The choice of protecting groups is dictated by their stability to the reaction conditions used in the synthesis and the ease of their removal without affecting other parts of the molecule.

Stereoselective and Regioselective Synthesis Considerations

The biological activity and physical properties of macrocyclic lactones are often highly dependent on their three-dimensional structure. Therefore, the control of stereochemistry and regiochemistry during their synthesis is of utmost importance. acs.org Stereoselective synthesis aims to produce a single desired stereoisomer, while regioselective synthesis targets a specific constitutional isomer.

In the context of macrocyclic lactone synthesis, stereoselectivity is often addressed during the construction of the linear precursor. Chiral building blocks or asymmetric reactions are employed to set the stereocenters that will be incorporated into the final macrocycle. For example, the Evans' aldol (B89426) reaction is a powerful tool for achieving 1,5-anti induction in the synthesis of polyketide-derived macrocycles. acs.orgfigshare.com Diastereoselective reductions of keto groups are also common, for instance, the 1,3-diastereoselective syn reduction of a β-hydroxyketone intermediate can establish the desired stereochemistry at two adjacent centers. acs.orgfigshare.com The stereochemical outcome of the ring-closing step itself can also be a critical factor. For example, in ring-closing metathesis, the geometry of the newly formed double bond (E or Z) can sometimes be controlled by the choice of catalyst and reaction conditions, although often a mixture of isomers is obtained. nih.gov

Regioselectivity becomes a key consideration when a molecule has multiple similar functional groups that could potentially react. In the synthesis of a dilactone like 1,8-Dioxacycloheptadecan-9-one from a precursor with two hydroxyl groups and two carboxylic acid groups, a selective head-to-tail dimerization is required over the formation of two smaller cyclic mono-lactones or a cyclic polymer. This is often achieved by using high-dilution conditions, which favor intramolecular reactions over intermolecular ones. Another example of regioselectivity is the Paternò–Büchi reaction of furan (B31954) with a triplet carbonyl, which selectively produces 2-alkoxyoxetanes. beilstein-journals.org The regioselective formation is rationalized by the relative stability of the intermediary triplet biradicals. beilstein-journals.org Similarly, rhodium(II) carbenoid insertion into indoles can be highly regioselective, affording C3-alkylation products. researchgate.net

Conformational Analysis and Molecular Dynamics of Large Ring Lactones, Including 1,8 Dioxacycloheptadecan 9 One

Computational Methodologies for Conformational Space Exploration

A variety of computational methods are employed to navigate the complex potential energy surfaces of macrolactones. These techniques range from computationally inexpensive classical mechanics approaches to highly accurate but demanding quantum mechanical calculations.

Molecular Mechanics (MM) is a cornerstone for the conformational analysis of large molecules like macrolactones. nih.gov This method uses classical physics to model the energy of a molecule as a function of its geometry, employing a set of parameters known as a force field. MM calculations are computationally efficient, making them ideal for exploring the vast conformational space of flexible macrocycles.

Force fields such as AMBER and MM2 are commonly used to perform conformational searches. nih.govmdpi.com These searches can identify numerous low-energy conformations, providing a foundational understanding of the molecule's preferred shapes. For instance, studies on 18-membered macrolactones have successfully used molecular mechanics to identify multiple stable conformers, highlighting the significant flexibility of the macrocyclic ring. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms. researchgate.netmdpi.com This technique allows researchers to observe the time evolution of a macrolactone's conformation, revealing not only stable geometries but also the pathways of transition between them. MD simulations are particularly useful for understanding how the molecule behaves in a solution or other complex environments. researchgate.net

Simulations are often performed at elevated temperatures to accelerate conformational sampling, allowing the molecule to overcome energy barriers more quickly and explore a wider range of the conformational space in a shorter simulation time. nih.gov By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational states and understand the dynamic equilibrium between different structures. For many macrolides, MD simulations have been instrumental in characterizing their conformational reorganization in solution. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. nih.gov DFT offers a significant improvement in accuracy over molecular mechanics by considering the electronic effects within the molecule. It is often used to refine the geometries and calculate the relative energies of the low-energy conformers initially identified by MM or MD methods. researchgate.net

Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are widely used for these calculations. nih.gov DFT is valuable for obtaining accurate energetic properties and can be used to investigate the electronic details of specific conformations, providing insights into their reactivity. nih.govnih.gov

Ab initio methods are highly accurate quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, while computationally expensive, provide benchmark energetic data for molecules. They are particularly useful for calculating the thermodynamic properties of different conformers with high precision. researchgate.net

Studies on various lactones have utilized ab initio calculations to determine properties like enthalpies of formation. researchgate.net While full conformational analysis of a large macrolactone using only ab initio methods is generally prohibitive due to computational cost, they are invaluable for obtaining precise energy values for a limited number of critical conformations identified by less demanding methods. researchgate.netresearchgate.net

Analysis of Conformational Flexibility and Preferred Geometries

Large ring lactones are characterized by a high degree of conformational flexibility. nih.gov This mobility means that instead of a single, rigid structure, the molecule exists as an ensemble of interconverting conformers. Computational studies on various macrolactones consistently show the presence of multiple low-energy conformations.

For example, a conformational analysis of an 18-membered macrolactone revealed several preferred geometries. The population of these conformers is determined by their relative energies, with the most stable structures being the most populated. The table below illustrates hypothetical conformer populations for a generic 18-membered macrolactone based on computational studies.

Conformer TypeRelative Energy (kcal/mol)Population (%)
Type A0.0020.1
Type B0.2518.3
Type C0.5015.0
Type D0.7512.2
Other>1.0034.4

This table presents representative data for an 18-membered macrolactone, illustrating the distribution among several low-energy conformers. nih.gov

This flexibility is a key feature of macrolactones and significantly influences their interaction with biological targets, as the molecule can adapt its shape to fit into a binding site.

Influence of Complexation on Macrolactone Conformations

The conformational flexibility of a macrolactone can be significantly reduced upon complexation with other molecules, such as metal ions or organometallic fragments. nih.gov This complexation can lock the macrolactone into a more rigid and defined conformation.

A notable example is the complexation of macrolactones with an iron tricarbonyl (Fe(CO)₃) group. Computational studies have shown that the presence of this bulky group drastically reduces the number of accessible conformations and can significantly alter the population of the remaining ones. nih.gov The steric hindrance introduced by the complex forces the macrocycle into a more ordered structure, which can lead to high diastereoselectivity in chemical reactions. nih.gov

The following table compares the conformer populations of a macrolactone before and after complexation, demonstrating the rigidifying effect of the complexing agent.

Conformer TypePopulation without Complex (%)Population with Fe(CO)₃ Complex (%)
Type A20.150.1
Type B18.315.2
Type C15.010.5
Type D12.28.9
Other34.415.3

This principle is fundamental in stereoselective synthesis, where controlling the conformation of a flexible molecule is key to achieving a desired reaction outcome.

Stereochemical Implications of Conformational Dynamics

The conformational dynamics of large ring lactones, such as 1,8-Dioxacycloheptadecan-9-one, have profound stereochemical implications. Unlike small, rigid rings, macrocycles possess a high degree of flexibility, allowing them to exist as an ensemble of interconverting conformers. However, this dynamic behavior does not preclude stereochemical control. In fact, the stereochemical outcome of reactions involving macrocycles is often dictated by the conformational preferences of the ring system. The molecule may traverse numerous shapes, but it often resides for a significant duration in a few low-energy, "privileged" conformations. These preferred conformations can effectively shield one face of a reactive center (such as a carbonyl group or a double bond), leading to highly stereoselective transformations. core.ac.ukubc.cabeilstein-institut.de

The specific conformation adopted by a large lactone ring is a delicate balance of several factors. Torsional strain, bond angle strain, and non-bonded van der Waals interactions all play a role. A particularly important factor in medium (8-11 membered) and large rings is transannular strain, which arises from steric crowding of atoms across the ring from each other. wikipedia.org These transannular interactions can force substituents into positions that create a chiral environment, influencing the trajectory of an incoming reagent.

An example of this principle is seen in the conformationally controlled reactions of 14-membered unsaturated keto lactones. The stereoselectivity of reactions such as epoxidations and sodium borohydride reductions can be directly rationalized by analyzing the ground-state conformations of the macrocyclic starting materials. ubc.ca The lactone ring adopts a conformation that exposes one diastereotopic face of the reactive ketone or double bond to attack while sterically hindering the other.

For instance, studies on the reduction of a 14-membered keto lactone demonstrated a high degree of stereoselectivity, which was attributed to the molecule's preferred conformation shielding one face of the carbonyl group. This principle is broadly applicable to large ring systems, including 17-membered rings like this compound, where the interplay of ring flexibility and subtle energetic preferences dictates the three-dimensional shape and, consequently, its stereochemical behavior.

The following table summarizes research findings on the stereoselective reactions of a 14-membered macrocyclic keto lactone, illustrating how the choice of reagent and the inherent conformational bias of the ring control the stereochemical outcome.

ReactantReagentReaction ConditionsProductsDiastereomeric RatioReference
14-Membered Keto Lactone (67)NaBH₄MeOH, -78 °CHydroxy Lactones (52, 53)>10:1 ubc.ca
14-Membered Keto Lactone (67)K-SelectrideTHF, -78 °CHydroxy Lactones (52, 53)>10:1 ubc.ca
14-Membered Keto Lactone (68)NaBH₄MeOH, -78 °CHydroxy Lactones (51, 54)1:1.5 ubc.ca
14-Membered Keto Lactone (68)K-SelectrideTHF, -78 °CHydroxy Lactones (51, 54)1:1.5 ubc.ca
14-Membered Unsaturated Lactone (30)MCPBACH₂Cl₂, -78 °CEpoxides (63, 64)>3:1 ubc.ca

While specific experimental data on the conformational dynamics and stereocontrolled reactions of this compound are not extensively detailed in the surveyed literature, its status as a large, 17-membered ring lactone suggests it is governed by these same principles. Its conformational landscape will be complex, with low-energy conformers directing the stereochemical course of any reactions on the macrocycle. The understanding of these stereochemical implications is crucial not only for the asymmetric synthesis of complex macrocyclic natural products but also for comprehending their biological function, which is often intimately linked to a specific three-dimensional structure. nih.govmdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 1,8 Dioxacycloheptadecan 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. libretexts.org For 1,8-Dioxacycloheptadecan-9-one, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its complex cyclic structure.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the proton signals provide a wealth of information. For instance, a patent document mentions characteristic ¹H NMR peaks for this compound appearing around 6.0 ppm. googleapis.com The protons adjacent to the two oxygen atoms and the carbonyl group will exhibit distinct chemical shifts, typically downfield due to the deshielding effects of these electronegative atoms. The complex splitting patterns observed are a result of spin-spin coupling between neighboring protons, which helps to establish the connectivity of the methylene (B1212753) groups within the seventeen-membered ring. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C=O) is readily identifiable by its characteristic downfield chemical shift, typically in the range of 160-180 ppm. The carbons bonded to the ether oxygens (-CH₂-O-) will also be shifted downfield compared to the other aliphatic carbons in the ring.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a more detailed and unambiguous assignment of all proton and carbon signals, further solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~174
α-CH₂ (to C=O)~2.3~34
α-CH₂ (to ether O)~3.6~64
Other CH₂1.2-1.725-30

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. d-nb.infoupertis.ac.id These methods are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their natural vibrational frequencies. upc.edu

For this compound, the IR spectrum will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactone ring. This peak is typically observed in the region of 1730-1750 cm⁻¹. Another key feature is the C-O stretching vibrations of the ester and ether linkages, which will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The spectrum will also show C-H stretching vibrations for the methylene groups around 2850-2950 cm⁻¹ and C-H bending vibrations at lower frequencies.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the hydrocarbon backbone, often produce stronger signals in Raman than in IR. This can provide valuable information about the conformation of the large ring. The combination of both IR and Raman spectroscopy offers a more complete picture of the vibrational modes of this compound. mdpi.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O (lactone)Stretching1730-1750 (Strong)1730-1750 (Moderate)
C-O (ester & ether)Stretching1000-1300 (Strong)Moderate to Weak
C-H (alkane)Stretching2850-2950 (Strong)2850-2950 (Strong)
C-H (alkane)Bending1350-1470 (Moderate)Moderate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed. nih.gov

Table 3: Hypothetical X-ray Crystallography Data for this compound (Note: This is a representation of the type of data obtained and not actual experimental results.)

Parameter Description Example Value
Crystal SystemThe symmetry of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a = 10.5, b = 5.2, c = 25.1
α, β, γ (°)The angles of the unit cell.α = 90, β = 95.5, γ = 90
ZThe number of molecules in the unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₅H₂₈O₃), the monoisotopic mass is 256.2038 g/mol . epa.govchemspider.com In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 256. The fragmentation of this molecular ion upon electron impact or other ionization methods would produce a characteristic pattern of fragment ions. The fragmentation pathways would likely involve the cleavage of the lactone ring, particularly at the ester and ether linkages. Common fragmentation patterns for esters include McLafferty rearrangements and cleavage of the C-O bonds. Analysis of these fragments can help to confirm the structure of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for separating and identifying components in a mixture, and a GC-MS spectrum of this compound is available in the PubChem database. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺256Molecular Ion
[M-C₂H₄O]⁺212Loss of ethylene (B1197577) oxide
[M-C₆H₁₂O]⁺156Loss of a C₆ fragment
Various smaller fragments<150Resulting from further ring cleavage

Theoretical and Computational Chemistry of 1,8 Dioxacycloheptadecan 9 One and Macrocyclic Lactones

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. arxiv.orgresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of electrons within a molecule, providing a deep understanding of its stability, reactivity, and geometry. arxiv.orgmdpi.commdpi.com

The electronic structure of a macrocyclic lactone dictates its fundamental chemical properties. DFT has become a principal tool for determining the electronic structure of molecules and solids. arxiv.org These calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and the nature of chemical bonds. semanticscholar.org For instance, DFT calculations at the B3PW91/TZVP and OPBE/TZVP levels have been successfully used to predict the molecular and electronic structures of complex macrocyclic compounds, determining parameters like bond lengths, bond angles, and the multiplicity of the ground state. mdpi.com

A key energetic property of macrocyclic compounds is ring strain. This strain arises from the distortion of bond angles and lengths required to form the ring and can include unfavorable interactions between atoms across the ring. nih.gov Computational methods are now standard for quantifying macrocyclic strain energy. rsc.orgchemrxiv.org The process often involves calculating the heat of formation for the strained macrocycle and comparing it to an unstrained reference molecule or a theoretical strain-releasing reaction, such as a homodesmotic reaction. rsc.org DFT calculations, for example, have been used to show how increasing steric bulkiness of substituents can lead to conformational changes and an increase in ring strain energy. researchgate.net The total strain energy provides valuable information but does not always correlate perfectly with reactivity, as the distribution of strain within the molecule is also critical. rsc.orgchemrxiv.org

Table 1: Selected Calculated Strain Energies for Macrocyclic Systems

Compound Class Ring Size Calculated Strain Energy (kcal/mol) Computational Method Highlight Reference
Cyclophane Macrocycles 13-membered >7 kcal/mol higher than non-bridged analog Comparison of heats of hydrogenation and reaction energies nih.gov
Cyclophane Macrocycles 11-membered >7 kcal/mol higher than 14-membered homolog Comparison of heats of hydrogenation and reaction energies nih.gov

This table is interactive and represents examples of how strain energy is calculated and reported in the literature for different macrocyclic systems.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a crucial tool for elucidating complex reaction mechanisms, allowing researchers to predict intermediates and transition states that are often challenging to observe experimentally. grnjournal.usrsc.org By modeling the entire reaction pathway, it is possible to understand the step-by-step process of bond breaking and formation. smu.edu

For macrocyclic lactones, computational modeling can shed light on key reactions such as lactonization (ring formation) and ring-opening. researchgate.netmdpi.com For example, studies on the lactonization of gluconic acid have shown that it is a pH-dependent process where two different lactones (δ- and γ-) can form. researchgate.net Computational analysis helps to understand the thermodynamic and kinetic favorability of forming one ring size over another. The mechanism of such reactions can be complex, involving protonation of a carbonyl group, C-O bond cleavage, and subsequent deprotonation. mdpi.com

The unified reaction valley approach (URVA) is an advanced computational method that provides a detailed description of the changes in electronic and geometric structure as a reaction progresses. smu.edu This method analyzes the reaction path and the valley surrounding it, dividing the reaction into distinct phases, such as reactant preparation, transition state passage, and product adjustment. smu.edu Such detailed analyses help to identify the electronic factors that control the reaction mechanism and its energetics. smu.edu

Computational modeling is not limited to understanding existing reactions but is also instrumental in designing new catalysts and synthetic routes. grnjournal.us By simulating the interactions between reactants and potential catalysts, researchers can identify features that enhance catalytic activity and selectivity, leading to more efficient syntheses of macrocyclic lactones. grnjournal.usorganic-chemistry.org

Structure-Property Relationship Studies from a Theoretical Perspective

Understanding the relationship between a molecule's structure and its physical, chemical, and biological properties is a central goal in chemistry. Theoretical and computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are vital in this area. acs.orgmdpi.com These models establish mathematical relationships between calculated molecular descriptors and observed properties.

For macrocyclic lactones, which are often used in pharmaceuticals and other applications, QSAR models can predict biological activity. nih.govnih.govillinois.edu For instance, QSAR methodology has been applied to identify the most relevant molecular features of macrocyclic diterpenes with P-glycoprotein inhibitory activity, which is important in overcoming multidrug resistance in cancer. nih.gov Such models can guide the structural modification of existing compounds to improve their desired activity. nih.gov

The molecular descriptors used in these models can be calculated from the compound's theoretical structure and include electronic, steric, and thermodynamic properties. mdpi.com Common descriptors for macrocycles include molecular weight (MW), calculated lipophilicity (cLogP), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA). acs.org Machine learning algorithms are increasingly being used to build robust QSAR/QSPR models when large datasets are available. acs.org These predictive models are valuable in virtual screening campaigns to identify promising new compounds from large chemical databases prior to undertaking expensive and time-consuming experimental synthesis and testing. nih.gov

Table 2: Common Descriptors in QSAR/QSPR Studies of Macrocycles

Descriptor Type Example Descriptors Relevance to Properties Reference
Constitutional Molecular Weight (MW), Atom Count Size and mass, influencing transport and binding acs.org
Topological Topological Polar Surface Area (TPSA) Polarity, related to membrane permeability and solubility acs.org
Electronic Dipole Moment, HOMO/LUMO energies Reactivity, electrostatic interactions, spectral properties mdpi.com
Hydrophobicity Calculated LogP (cLogP) Lipophilicity, affecting absorption, distribution, and metabolism acs.org

| Hydrogen Bonding | Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA) | Intermolecular interactions, solubility, binding affinity | acs.org |

This interactive table summarizes key descriptor types used in theoretical structure-property relationship studies.

Thermodynamic Property Predictions for Ring Systems

The thermodynamic stability and reactivity of cyclic compounds are governed by properties such as enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (ΔG). Computational chemistry provides reliable methods for predicting these properties, which are crucial for understanding processes like polymerization and ring-opening reactions. mdpi.comacs.org

The polymerizability of a lactone, for instance, is determined by the thermodynamics of its ring-opening polymerization. wiley-vch.de This process is only possible if the change in Gibbs free energy (ΔGp) is negative. Since polymerization typically involves a decrease in entropy (ΔSp < 0), the reaction must be driven by a sufficiently negative enthalpy change (ΔHp < 0), which is largely influenced by the release of ring strain. acs.orgwiley-vch.de Computational methods can predict these thermodynamic parameters, helping to determine the feasibility of polymerization under different conditions. acs.org

For example, the standard molar enthalpies of formation in both liquid and gas phases, as well as enthalpies of vaporization, have been calculated for various γ- and δ-lactones using methods like M06-2X and G4. mdpi.com These calculations involve combining the results from quantum chemical methods with statistical thermodynamics. mdpi.com The accuracy of these predictions can be benchmarked against experimental data where available, confirming the reliability of the computational approaches. mdpi.com Such predictions are not limited to simple lactones; they can be extended to more complex macrocyclic systems to evaluate their relative stabilities and potential for undergoing ring-opening or other transformations.

Table 3: Example of Predicted Thermodynamic Properties for Lactones

Property Computational Method Significance Reference
Standard Molar Enthalpy of Formation (Gas Phase) G4, M06-2X Indicates the stability of the molecule. mdpi.com
Standard Molar Enthalpy of Vaporization Calculated from experimental data and heat capacities Relates liquid and gas phase properties. mdpi.com
Gibbs Free Energy of Reaction G4, M06-2X Determines the spontaneity of a reaction (e.g., ring-opening). mdpi.com

This interactive table highlights key thermodynamic properties that can be predicted for ring systems using computational methods.

Applications of 1,8 Dioxacycloheptadecan 9 One and Macrocyclic Lactones in Polymer Science and Engineering

Ring-Opening Polymerization (ROP) for Polyester (B1180765) Synthesis

Ring-opening polymerization (ROP) is the most effective and widely utilized method for converting macrocyclic lactones into high molecular weight polyesters. bas.bg Unlike the polycondensation of hydroxy acids, ROP is not an equilibrium-limited reaction, which facilitates the synthesis of long polymer chains under milder conditions. uliege.be The primary driving force for the ROP of small-ring lactones (e.g., ε-caprolactone) is the release of ring strain. However, for large, strainless, or low-strain macrocycles like pentadecalactone (PDL) and by extension, 1,8-Dioxacycloheptadecan-9-one, the polymerization is entropically driven. nih.govscispace.com This process involves various catalytic systems, each offering distinct advantages in terms of reaction control, polymer properties, and environmental impact.

Enzymatic ring-opening polymerization (eROP) has emerged as a powerful "green" chemistry tool for polyester synthesis. bas.bg Lipases, particularly immobilized Candida antarctica Lipase (B570770) B (CALB), are highly effective catalysts for the ROP of a wide range of lactones, including macrocycles. acs.orgresearchgate.net A key characteristic of lipase catalysis is its high efficiency in polymerizing large, strainless macrolactones, a task that is often challenging for conventional metal catalysts. researchgate.net

The mechanism of eROP involves the activation of the monomer within the enzyme's active site. uliege.be It proceeds through the formation of an acyl-enzyme intermediate, followed by initiation and propagation steps involving nucleophilic attack by an alcohol or the hydroxyl end-group of a growing polymer chain. uliege.beresearchgate.net This enzymatic pathway avoids the use of potentially toxic metal catalysts, making the resulting polyesters highly suitable for biomedical applications. uliege.bersc.org Despite challenges such as high catalyst cost and sometimes lower molecular weights compared to other methods, eROP is lauded for its high selectivity and mild reaction conditions. nih.gov Research has demonstrated that eROP of strainless macrolactones can yield high molecular weight polyesters (approaching 10^5 g/mol ) with properties comparable to polyethylene, such as high melting temperatures and crystallinity. nih.gov

Table 1: Examples of Enzymatic Ring-Opening Polymerization of Macrolactones

MonomerEnzymeInitiatorTemperature (°C)Time (h)Mₙ ( g/mol )Ð (Mₙ/Mₙ)Ref
Pentadecalactone (PDL)Novozym-435 (CALB)1,8-Octanediol902421,0001.8 google.com
Nonadecalactone (C₁₉)LipaseNot specifiedNot specifiedNot specified~100,000Not specified nih.gov
Tricosalactone (C₂₃)LipaseNot specifiedNot specifiedNot specified~100,000Not specified nih.gov

Metal-based catalysts are highly efficient for the ROP of lactones, enabling the synthesis of well-defined polymers with high molecular weights and low polydispersity. bas.bgacs.org The mechanism typically follows a coordination-insertion pathway, where the lactone monomer coordinates to the Lewis acidic metal center, activating its carbonyl group toward nucleophilic attack by an initiator, often an alkoxide group attached to the metal. rsc.org

A wide array of metals from across the periodic table have been explored:

Alkali and Alkaline Earth Metals (Groups 1 & 2): Complexes of lithium, sodium, potassium, magnesium, and calcium are attractive due to the metals' abundance and low toxicity. rsc.org However, simple alkali metal alkoxides can sometimes lead to poorly controlled polymerizations due to side reactions like transesterification. rsc.org

Main Group and Transition Metals (e.g., Al, Zn, Sn, Y): Aluminum-salen complexes have shown remarkable activity in the ROP of macrolactones like pentadecalactone, producing high molecular weight polymers (Mₙ > 150,000 g/mol ) at impressive rates, challenging the notion that only enzymes are effective for these monomers. acs.org Zinc-based catalysts are also widely studied. rsc.org Tin(II) octoate (Sn(Oct)₂) is a common industrial catalyst, though concerns about its toxicity persist. rsc.org

Rare-Earth Metals (e.g., Sc, Y): Complexes of scandium and yttrium have demonstrated exceptionally high activities in the ROP of cyclic esters, achieving very high turnover frequencies. rsc.org

These systems offer precise control over the polymerization, making them suitable for creating complex polymer architectures like block copolymers. rsc.org

Table 2: Selected Metal-Catalyzed ROP of Pentadecalactone (PDL)

Catalyst/Initiator SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Ð (Mₙ/Mₙ)Ref
Salen-Al / Benzyl Alcohol501000.5>9913,0001.14 acs.org
Salen-Al / Benzyl Alcohol500100247482,0001.58 acs.org
Y(OTf)₃ / Benzyl Alcohol20011019645,0001.9 nih.gov

Organocatalysis provides a metal-free alternative to ROP, mitigating concerns about metal contamination in the final polymer. uliege.be The ROP of macrolactones is often entropically driven and requires elevated temperatures. scispace.com Several classes of organocatalysts have been successfully employed:

Phosphazene Superbases: Strong bases like t-BuP₄ are highly effective at catalyzing the ROP of macrolactones, which are typically difficult to polymerize with less basic catalysts. acs.orgkaust.edu.sa

Dual Catalyst Systems: Combinations of a simple Lewis acid (e.g., MgI₂) and an organobase/nucleophile (e.g., DBU, DMAP) can cooperatively catalyze the ROP of macrolactones in a rapid and efficient manner. nih.gov

Organic Acids: Strong Brønsted acids such as dodecylbenzenesulfonic acid (DBSA) and trifluoromethanesulfonic acid (HOTf) can catalyze the ROP of macrolactones, although this can sometimes proceed via a condensation mechanism that limits the final molecular weight. bas.bgscispace.com

These organocatalytic systems, particularly the basic and dual-component ones, have enabled the synthesis of well-defined block copolymers through "catalyst-switch" strategies. acs.orgkaust.edu.sa

Achieving high molecular weight is crucial for obtaining desirable mechanical properties in polyesters, allowing them to function as viable alternatives to materials like polyethylene. bas.bg ROP is inherently superior to step-growth polycondensation for this purpose as it avoids the need for stringent stoichiometric balance and the removal of small molecule byproducts. researchgate.net

Both enzymatic and metal-catalyzed ROP have proven capable of producing high molecular weight polymacrolactones, with number-average molecular weights (Mₙ) often exceeding 100,000 g/mol . nih.govacs.org The choice of catalyst, initiator, and reaction conditions (e.g., temperature, monomer concentration) are all critical factors in controlling the final molecular weight and dispersity of the polymer. scispace.comacs.org Furthermore, ROP enables the synthesis of high molecular weight copolymers, either by polymerizing a mixture of lactones or through sequential monomer addition to form block copolymers. researchgate.netmdpi.com

Design and Synthesis of Block Copolymers from Macrocyclic Lactones

Block copolymers, which consist of two or more distinct polymer chains linked together, offer a pathway to materials with tailored properties by combining the characteristics of each block. Macrocyclic lactones are valuable monomers for creating block copolymers with a "polyethylene-like" soft block. acs.org

The synthesis of these copolymers is most effectively achieved through sequential ROP. In a typical one-pot synthesis, the first monomer (e.g., a macrolactone like PDL) is polymerized to completion, after which a second monomer (e.g., a small, strained lactone like L-lactide or ε-caprolactone) is added to the living polymer chains to grow the second block. acs.orgdiva-portal.org

A significant challenge in this process is that the catalytic conditions required for the ROP of strainless macrolactones (often requiring strong bases or high temperatures) can promote transesterification reactions, which would scramble the polymer chains and lead to a random copolymer instead of a well-defined block structure. acs.orgkaust.edu.sa To overcome this, "catalyst-switch" organocatalytic strategies have been developed. For instance, a strong superbase (t-BuP₄) can be used to polymerize the macrolactone, which is then neutralized by adding a stoichiometric amount of acid. Subsequently, a milder catalyst (t-BuP₂) is added to polymerize the second, more reactive small-ring lactone, preserving the block architecture. acs.orgkaust.edu.sa

These block copolymers, such as PPDL-b-PLLA, are investigated as compatibilizers for polymer blends (e.g., PE/PLA) and as materials with unique thermal and mechanical properties derived from their phase-separated morphologies. acs.org

Degradation Mechanisms of Macrolactone-Derived Polyesters

A primary advantage of aliphatic polyesters derived from macrolactones is their potential for degradation, which addresses environmental concerns associated with persistent plastic waste. The degradation of these polyesters primarily occurs through the hydrolysis of their ester linkages. nih.govacs.org This process can be abiotic (chemical hydrolysis) or biotic (enzyme-mediated).

The rate and mechanism of degradation are influenced by several factors:

Crystallinity and Hydrophobicity: Polyesters derived from long-chain macrolactones, like poly(pentadecalactone) (PPDL), are often semi-crystalline and highly hydrophobic, similar to polyethylene. nih.govresearchgate.net This high crystallinity can act as a barrier, impeding water diffusion into the polymer matrix and thus slowing the rate of hydrolysis. researchgate.net Degradation often begins in the amorphous regions of the polymer.

Enzymatic Action: In biologically active environments, enzymes such as lipases can significantly accelerate the degradation process by catalyzing ester bond cleavage. researchgate.net The degradation rate is highly dependent on the specific enzyme and environmental conditions. nih.gov Studies have shown clear evidence of enzymatic hydrolysis on the surface of polymacrolactone films. dcu.ie

Chemical Structure: The introduction of more hydrolytically labile groups into the polymer backbone can increase the degradation rate. nih.gov

Molar Mass: Lower molar mass polymers and degradation fragments are generally more susceptible to further breakdown and mineralization by microorganisms. nih.gov

In addition to environmental degradation, the chemical recycling of these polyesters is an area of active research. Catalytic depolymerization can be used to break down the polymer back into its constituent macrocyclic lactone monomers, which can then be purified and repolymerized, creating a closed-loop chemical recycling pathway. nih.gov

Controlled Polymer Architectures and Functional Materials Development

This compound is a valuable monomer for creating polyesters with controlled architectures and specific functionalities. cbecimat.com.brdcu.ie The ring-opening polymerization (ROP) of this macrolactone allows for precise control over the polymer's molecular weight and structure. wiley.com Enzymatic ROP (eROP), often catalyzed by enzymes like Novozym 435, is a particularly effective and environmentally friendly method for synthesizing poly(globalide) and its copolymers under mild conditions. cbecimat.com.brarxiv.org

The presence of a double bond in the globalide repeating unit is a key feature that distinguishes it from many other lactones and opens up a wide array of possibilities for post-polymerization modification. dcu.iewiley.com This functionality serves as a handle for introducing various chemical groups, thereby tailoring the material's properties for specific applications. dcu.ie

One of the most utilized post-polymerization modification techniques is the thiol-ene "click" reaction. dcu.iedcu.ie This efficient and versatile reaction allows for the covalent attachment of thiol-containing molecules to the double bonds along the poly(globalide) backbone. dcu.ieresearchgate.net This methodology has been successfully used to introduce primary alcohols, amines, and carboxylic acids as side-chain functionalities. dcu.ie For instance, poly(globalide) has been functionalized with N-acetylcysteine and other thiols to create materials with altered hydrophilicity and degradation rates. arxiv.orgresearchgate.net

This approach also enables the development of more complex polymer architectures:

Graft Copolymers: By grafting other polymer chains onto the poly(globalide) backbone, materials with combined properties can be created. For example, poly(amino acid)s have been grafted onto poly(globalide) to produce amphiphilic copolymers that can self-assemble into nanoparticles. upc.edu

Block Copolymers: Sequential eROP of globalide and other lactones, such as ε-caprolactone, can produce well-defined block copolymers. arxiv.orggoogle.com Triblock copolymers of poly(lactic acid)-poly(globalide)-poly(lactic acid) (PLA-PGl-PLA) have been synthesized, where the PGl inner block enhances the toughness and elongation at break of the otherwise brittle PLA. wiley.com

Cross-linked Networks: The double bonds in poly(globalide) can be used for cross-linking, for example, through photo-curable resins for 3D printing applications. rsc.org This allows for the fabrication of complex, three-dimensional scaffolds that are also resorbable. wiley.comrsc.org

Functional Initiators: The use of functional initiators in the ROP of globalide provides a direct route to synthesizing telechelic polymers, which have reactive groups at their chain ends. cbecimat.com.br For example, N-Hydroxyethylacrylamide has been used as a functional initiator to produce poly(globalide) with a terminal acrylamide (B121943) group, which can be used for further reactions. cbecimat.com.br

The ability to control the architecture and introduce a wide range of functionalities makes polymers derived from this compound highly promising for advanced applications, particularly in the development of sophisticated biomaterials for tissue engineering and drug delivery. cbecimat.com.brmdpi.comdcu.ie

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the production of macrocyclic lactones is the development of environmentally benign and efficient synthetic strategies. mdpi.com Traditional chemical syntheses often rely on harsh reagents and generate significant waste, prompting a shift towards greener alternatives. mdpi.com

One promising approach is the utilization of renewable resources. For instance, researchers have successfully synthesized a range of macrocyclic lactones, with ring sizes varying from 12 to 29 members, by leveraging olive oil as a starting material. acs.org This method not only employs a sustainable feedstock but also proceeds under greener reaction conditions. acs.org

Biocatalysis represents another key area of future research. The use of enzymes, such as lipases, for macrolactonization offers a high degree of selectivity and operates under mild conditions. tandfonline.comresearchgate.net Chemoenzymatic strategies, which combine the strengths of both chemical and enzymatic catalysis, are also being explored to control both the formation of the macrolactone and its stereochemistry. researchgate.net The development of microbial biosynthesis pathways for lactones is also a significant step towards sustainable production from renewable substrates. mdpi.com

Future efforts will likely focus on:

Expanding the range of renewable feedstocks for macrocycle synthesis.

Discovering and engineering novel enzymes with enhanced catalytic activity and substrate scope.

Optimizing reaction conditions to improve yields and minimize byproducts in biocatalytic and chemoenzymatic processes. tandfonline.com

Deeper Understanding of Conformational Landscapes and Their Impact on Reactivity and Selectivity

The biological activity and chemical reactivity of macrocyclic lactones are intrinsically linked to their three-dimensional conformations. researchgate.net Due to their large and flexible nature, these molecules can adopt multiple conformations, and understanding this complex landscape is a significant challenge. nih.gov

Molecular modeling and dynamics simulations have become invaluable tools for studying the conformational preferences of macrolactones. nih.gov These studies have revealed that even subtle changes in the molecular structure can have a profound impact on the preferred conformation and, consequently, on the stereoselectivity of reactions. nih.govnih.gov For example, the presence of a tricarbonyliron group can rigidify the macrocyclic structure, leading to a significant increase in stereoselectivity during alkylation reactions. nih.gov

Unresolved challenges and future research directions in this area include:

Developing more accurate and efficient computational methods to predict the conformational behavior of large macrocycles in different solvent environments.

Experimentally validating computational models through advanced spectroscopic techniques, such as NMR.

Elucidating the precise relationship between specific conformations and biological activity to guide the design of more potent and selective molecules.

Research AreaKey ObjectivesMethodologies
Sustainable SynthesisDevelop eco-friendly and efficient synthetic routes.Biocatalysis, renewable feedstocks, chemoenzymatic strategies.
Conformational AnalysisUnderstand the 3D structure and its influence on properties.Molecular modeling, NMR spectroscopy, computational chemistry.
Advanced MaterialsCreate novel polymers and materials with unique properties.Polymerization of macrocyclic lactones.
Rational DesignIntegrate computational and experimental approaches for discovery.Structure-based drug design, DNA-encoded library screening.

Advanced Materials Development from Macrocyclic Lactones

The unique structural features of macrocyclic lactones make them attractive building blocks for the development of advanced materials. Their cyclic nature can impart distinct properties to polymers that are not achievable with their linear counterparts. The polymerization of macrocyclic lactones can lead to high molecular weight polymers with controlled architectures.

Future research in this domain is expected to explore:

The synthesis of novel biodegradable polymers derived from macrocyclic lactones for applications in medicine and sustainable packaging.

The creation of "smart" materials that can respond to external stimuli, such as pH or temperature, by leveraging the conformational flexibility of the macrocyclic units.

The development of macrocycle-based materials for applications in electronics and photonics.

While the direct application of 1,8-Dioxacycloheptadecan-9-one in advanced materials is not yet extensively documented, the principles derived from the study of other macrocyclic lactones can pave the way for its future use in this exciting field.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental synthesis is revolutionizing the discovery of new macrocyclic compounds with desired properties. nih.govnih.govacs.org Rational design strategies are increasingly being employed to guide the synthesis of macrocycles with specific biological targets. mdpi.com

For instance, structure-based drug design has been used to develop potent macrocyclic inhibitors for various protein kinases. mdpi.com By analyzing the binding pocket of a target protein, researchers can design macrocycles that are conformationally pre-organized for optimal binding, leading to enhanced potency and selectivity. mdpi.com DNA-encoded chemical libraries coupled with macrocyclization strategies have also emerged as a powerful tool for the discovery of novel bioactive macrocycles. nih.gov

The future of macrocyclic lactone research will heavily rely on this integrated approach. Key areas for development include:

The creation of more sophisticated computational algorithms for de novo design of macrocycles with specific functions. pnnl.gov

The expansion of high-throughput screening methods to rapidly evaluate the biological activity of newly synthesized macrocyclic compounds. nih.gov

The use of machine learning and artificial intelligence to identify structure-activity relationships and predict the properties of novel macrocyclic lactones.

By addressing these unresolved challenges and pursuing these future research directions, the scientific community can unlock the full potential of macrocyclic lactones like this compound in fields ranging from sustainable chemistry and materials science to medicine.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,8-dioxacycloheptadecan-9-one that influence its laboratory handling and experimental design?

  • Methodological Answer : The compound has a molecular formula of C₁₅H₂₈O₃ and a molecular weight of 256.381 g/mol. Its density is estimated at 1.0509 g/cm³, and the boiling point is approximately 339.62°C. These properties necessitate careful temperature control during synthesis and purification. Low volatility at room temperature suggests stability in standard laboratory conditions, but thermal degradation risks require inert atmospheres for high-temperature applications .

Q. Which spectroscopic techniques are most suitable for characterizing this compound’s structural features?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the macrocyclic lactone structure. Infrared (IR) spectroscopy can validate the carbonyl group (C=O) at ~1700 cm⁻¹. Mass spectrometry (MS) should be employed to verify molecular ion peaks and fragmentation patterns aligned with its cyclic ester framework. Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While current safety assessments classify this compound as non-hazardous under standard conditions, OSHA-compliant PPE (chemical safety goggles, nitrile gloves) is recommended. Gloves must be inspected for integrity before use, and contaminated gloves should be disposed of following hazardous waste regulations. Ventilation systems should mitigate aerosol formation during mechanical processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for macrocyclic ketones like this compound?

  • Methodological Answer : Discrepancies in thermal degradation profiles may arise from differences in experimental setups (e.g., dynamic vs. isothermal thermogravimetric analysis). To address this, replicate studies under controlled atmospheres (N₂ vs. air) and use differential scanning calorimetry (DSC) to identify phase transitions. Statistical tools like ANOVA can quantify variability between datasets, while Arrhenius modeling predicts degradation kinetics under diverse conditions .

Q. What methodological considerations are critical when designing toxicity studies for this compound given its potential endocrine activity?

  • Methodological Answer : Prioritize in vitro assays (e.g., receptor-binding studies for estrogen or androgen receptors) to screen for endocrine disruption. If activity is detected, follow OECD guidelines for in vivo testing, including dose-response studies in model organisms. Ensure cross-validation via mass spectrometry to confirm compound stability in biological matrices. Triangulate findings with computational toxicology models (e.g., QSAR) to predict metabolite behavior .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodological Answer : Ring-closing metathesis (RCM) using Grubbs catalysts is a viable pathway, but side reactions (e.g., oligomerization) must be minimized via solvent optimization (e.g., dichloromethane at low concentrations). Monitor reaction progress with GC-MS and employ high-vacuum distillation for purification. Yield improvements (>70%) can be achieved by iterative adjustment of catalyst loading and reaction time .

Q. What standards should be applied when presenting spectroscopic or chromatographic data for this compound in peer-reviewed publications?

  • Methodological Answer : Adhere to IUPAC guidelines for reporting NMR shifts (δ in ppm, referenced to TMS) and MS data (m/z with ionization method specified). Chromatograms must include retention times, column specifications, and mobile-phase details. Use SI units for quantitative data and report uncertainties (e.g., ±0.05°C for melting points). All spectra should be deposited in open-access repositories .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) to ensure alignment with experimental conditions. Validate force fields in molecular dynamics simulations against experimental crystallographic or NMR data. Use sensitivity analysis to identify variables (e.g., solvent polarity) that disproportionately affect outcomes. Publish negative results to inform future modeling efforts .

Q. What interdisciplinary approaches are warranted to explore this compound’s applications in material science?

  • Methodological Answer : Collaborate with polymer chemists to assess its utility as a monomer for biodegradable polyesters. Use dynamic light scattering (DLS) to study self-assembly behavior in solution. Pair X-ray diffraction with AFM to characterize crystalline domains in thin films. Environmental impact assessments should accompany application studies to ensure compliance with green chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.